molecular formula C15H12N4S B5784800 4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile

4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile

Cat. No.: B5784800
M. Wt: 280.3 g/mol
InChI Key: WALLOFWAAPUDEM-UHFFFAOYSA-N
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Description

4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile is an organic compound that features a complex structure combining a pyrazole ring, a thiazole ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 3,5-dimethylpyrazole with a suitable bromomethyl derivative, followed by cyclization with a thiazole precursor under basic conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide (t-BuOK).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential applications. This makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c1-10-7-11(2)19(18-10)15-17-14(9-20-15)13-5-3-12(8-16)4-6-13/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALLOFWAAPUDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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